N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE is a compound that features a benzothiazole moiety, which is a privileged bicyclic heterocyclic structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using various reagents and conditions.
Scientific Research Applications
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various biological pathways, leading to its observed biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(Z)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]BENZAMIDE can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: Known for its antibacterial properties.
2-substituted benzothiazoles: These compounds are synthesized through various methods and exhibit a range of biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(E)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-14(18-13(20)10-6-2-1-3-7-10)19-15-17-11-8-4-5-9-12(11)21-15/h1-9H,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAEUMQPPIKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3S2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.